![molecular formula C32H40N8 B8212441 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 185130-32-9](/img/structure/B8212441.png)
1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C32H40N8 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Metal Complexes : It acts as a potential octadentate ligand for synthesizing iron(II) and cobalt(II) complexes (Bu et al., 2000).
Study of Enantiomerization : Its complexes, particularly the 1,4,7,10-tetrakis(2-hydroxyethyl) variant, are useful in studying the enantiomerization of alkaline earth complexes (Dhillon et al., 2000).
Preparation of Macrocycle Functionalized Ligands : It is a valuable starting material for preparing functionalized macrocyclic ligands (Dumont et al., 1994).
Applications in Organic Synthesis : The 1,4,7,10-tetrakis(2-((4-methoxy)phenoxy)ethyl) variant has potential applications in organic synthesis and chemistry (Zhao et al., 2017).
Preparation of Medical Chelators : A variant, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is widely used as an intermediate in preparing medically important DO3A and DOTA metal chelators (Jagadish et al., 2011).
Synthesis of Copper(II) Complexes : This compound is used to synthesize copper(II) complexes, providing insights into the coordination chemistry of nitrogen-rich macrocyclic ligands (Bu et al., 1997).
Selective Cation Complexation : It shows high complexing capability and marked selectivity for cations with a large ionic radius (Kabachnik et al., 1984).
Formation of Stable Alkali Metal Complexes : The pyrazole functionalized variant forms stable complexes with alkali metal cations, creating a unique octa-coordinated environment (Norante et al., 1990).
Investigation of Lanthanum(III) Coordination Chemistry : Its complexes with lanthanum(III) offer new insights into the coordination chemistry of nitrogen-rich macrocyclic ligands (Wilson et al., 2015).
properties
IUPAC Name |
1,4,7,10-tetrakis(pyridin-2-ylmethyl)-1,4,7,10-tetrazacyclododecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8/c1-5-13-33-29(9-1)25-37-17-19-38(26-30-10-2-6-14-34-30)21-23-40(28-32-12-4-8-16-36-32)24-22-39(20-18-37)27-31-11-3-7-15-35-31/h1-16H,17-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSHTYUVXEYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572176 | |
Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- | |
CAS RN |
185130-32-9 | |
Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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